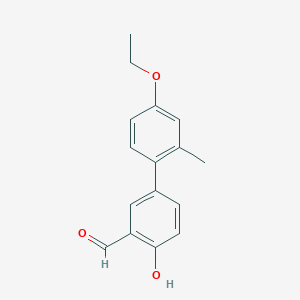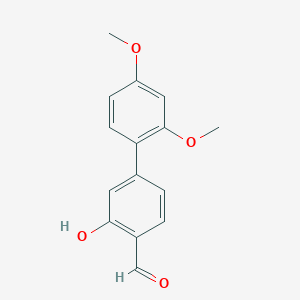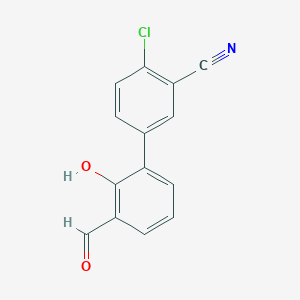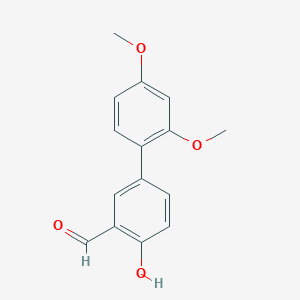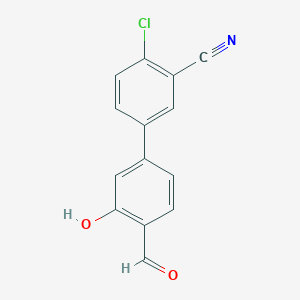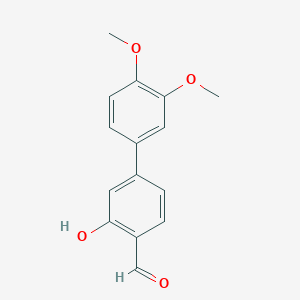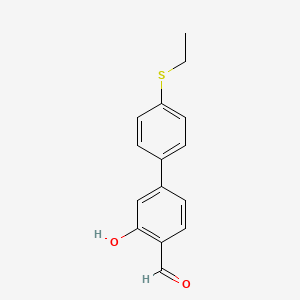
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2-FP) is a phenolic compound that is widely used in the scientific research community. It is a colorless, crystalline solid that is soluble in many organic solvents. 6-DFP-2-FP is a versatile compound that has been used in a variety of applications, from organic synthesis to drug discovery. In
Applications De Recherche Scientifique
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis and drug discovery. It has also been used to study the structure and function of proteins, as well as the mechanism of action of certain drugs. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used to study the effects of oxidative stress on cell physiology.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is believed to modulate the activity of various enzymes, including cytochrome P450s and glutathione-S-transferases, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is a highly versatile compound that can be used in a variety of applications. The main limitation of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme or biochemical pathway, which can make it difficult to study the effects of specific compounds or pathways.
Orientations Futures
The potential future directions for 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% include further exploration of its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, further research could be done to explore its potential as a drug discovery reagent and its ability to modulate the activity of various enzymes. Finally, further research could be done to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods, including chemical oxidation, reductive amination, and aldol condensation. The most common method for synthesizing 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is through chemical oxidation. This involves the use of an oxidizing agent, such as potassium permanganate, to oxidize an aromatic ring. The reaction is typically carried out in an aqueous solution of acetic acid and an appropriate oxidizing agent. After the reaction is complete, the product is isolated and purified.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-6-10(8-14(13)19-2)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIQZTJFAVVSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685244 |
Source


|
| Record name | 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258632-64-2 |
Source


|
| Record name | 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

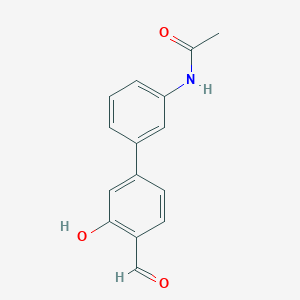
![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
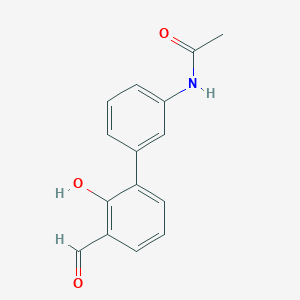

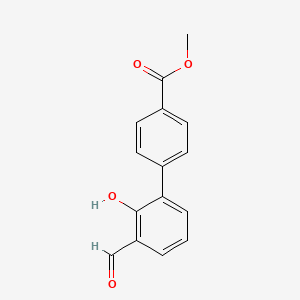
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)
